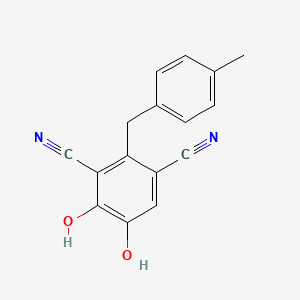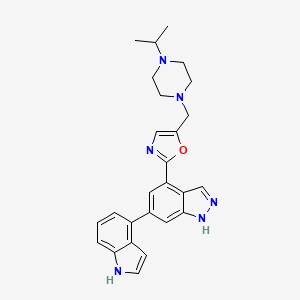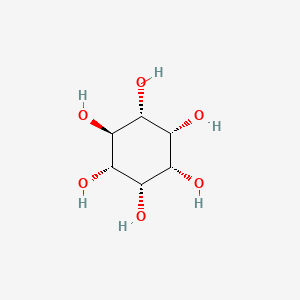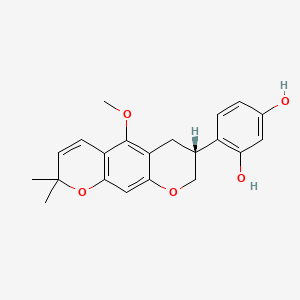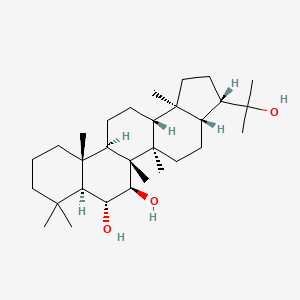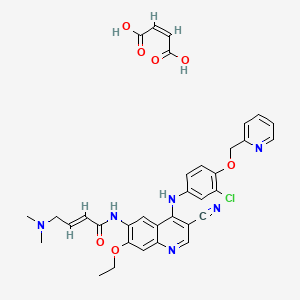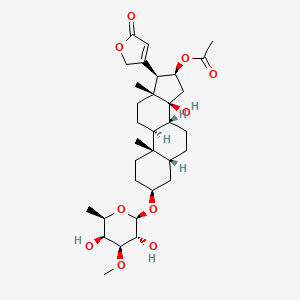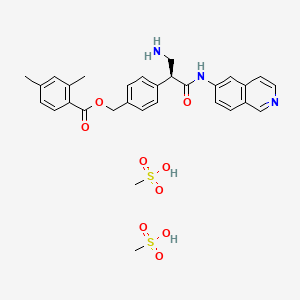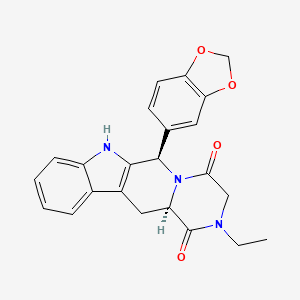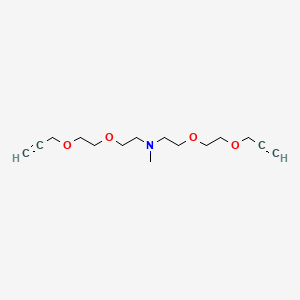
N-Me-N-bis(PEG2-propargyl)
Overview
Description
“N-Me-N-bis(PEG2-propargyl)” is a PEG derivative containing two propargyl groups . It is commonly used as a PROTAC linker in the synthesis of PROTACs . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
“N-Me-N-bis(PEG2-propargyl)” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of “N-Me-N-bis(PEG2-propargyl)” is 283.4 g/mol . Its molecular formula is C15H25NO4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
The propargyl groups in “N-Me-N-bis(PEG2-propargyl)” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
“N-Me-N-bis(PEG2-propargyl)” has a molecular weight of 283.36 and a molecular formula of C15H25NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
PROTAC Linker
“N-Me-N-bis(PEG2-propargyl)” is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . This compound can be used in the synthesis of PROTACs .
Click Chemistry Reagent
“N-Me-N-bis(PEG2-propargyl)” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a cornerstone of Click Chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Synthesis of Stable Triazole Linkages
The propargyl groups in “N-Me-N-bis(PEG2-propargyl)” can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . Triazole linkages are used in various fields of research due to their stability and versatility .
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in “N-Me-N-bis(PEG2-propargyl)” increases solubility in aqueous media . This property is particularly useful in drug delivery, as it can improve the bioavailability of therapeutic agents .
Development of Antibody Drug Conjugates (ADCs)
“N-Me-N-bis(PEG2-propargyl)” can be useful in the development of antibody drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells via antibodies, and the use of “N-Me-N-bis(PEG2-propargyl)” can help form stable linkages between the antibody and the drug .
Drug Delivery
Given its properties, “N-Me-N-bis(PEG2-propargyl)” can be used in drug delivery . The compound’s ability to form stable linkages and increase solubility can enhance the delivery of therapeutic agents to target cells .
Mechanism of Action
Target of Action
N-Me-N-bis(PEG2-propargyl) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
N-Me-N-bis(PEG2-propargyl) contains two propargyl groups that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The compound’s role in the synthesis of PROTACs involves the formation of this linkage, which connects the E3 ligase ligand and the target protein ligand .
Biochemical Pathways
The primary biochemical pathway involved in the action of N-Me-N-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When N-Me-N-bis(PEG2-propargyl) is used to synthesize a PROTAC, the resulting compound can induce the degradation of specific target proteins via this pathway .
Pharmacokinetics
It is known that the compound’s hydrophilic polyethylene glycol (peg) spacer increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of N-Me-N-bis(PEG2-propargyl)'s action is the formation of a stable triazole linkage between azide-bearing compounds or biomolecules . When used in the synthesis of PROTACs, this leads to the degradation of the target protein .
Action Environment
The action of N-Me-N-bis(PEG2-propargyl) is influenced by the presence of copper, which is required for the catalyzation of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of its environment .
Safety and Hazards
“N-Me-N-bis(PEG2-propargyl)” should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNULRWBMWQMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-N-bis(PEG2-propargyl) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

